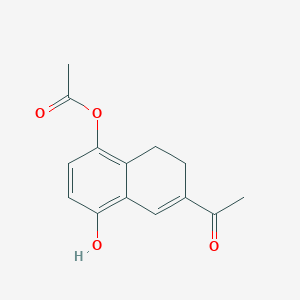

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a hydroxy group, and an acetate group attached to a dihydronaphthalene ring. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate typically involves the acetylation of 4-hydroxy-7,8-dihydronaphthalen-1-yl acetate. The reaction is carried out under acidic or basic conditions using acetic anhydride or acetyl chloride as the acetylating agents. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Breast Cancer Treatment

- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.

- Method : The MTT assay was employed to assess cell viability after treatment with the compound.

- Results : The compound exhibited significant cytotoxicity, inducing apoptosis in cancer cells while sparing normal cells, suggesting its selective action against malignant cells.

| Compound Tested | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.2 |

Antimicrobial Efficacy

The antimicrobial properties of this compound have also been investigated, particularly against multi-drug resistant bacterial strains.

Case Study: Infection Control

- Objective : Assess the antimicrobial activity against resistant bacterial strains.

- Method : Disc diffusion and broth microdilution methods were used to evaluate growth inhibition.

- Results : The compound showed effective inhibition of growth in several multi-drug resistant strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Mechanism of Action

The mechanism of action of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxy-7,8-dihydronaphthalen-1-yl acetate

- 6-Acetyl-4-hydroxy-1-naphthyl acetate

- 4-Acetyl-7,8-dihydronaphthalen-1-yl acetate

Uniqueness

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and acetate groups on a dihydronaphthalene ring sets it apart from similar compounds, making it a valuable subject for research and application.

Biological Activity

6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate, a compound with the CAS number 88928-59-0, belongs to the class of naphthalene derivatives. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.259 g/mol |

| LogP | 2.236 |

| Polar Surface Area (PSA) | 63.6 Ų |

Structural Characteristics: The compound features a naphthalene core with hydroxy and acetyl functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved evaluating its cytotoxic effects against various cancer cell lines:

- MCF-7 (Human Breast Adenocarcinoma): The compound exhibited significant cytotoxicity with an IC50 value of 2.83 µM, demonstrating greater potency than the reference drug Doxorubicin .

- U373 (Human Glioblastoma): Similar cytotoxic effects were observed, indicating a broad spectrum of activity against different cancer types .

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies indicated that derivatives of naphthoquinone, including those related to this compound, inhibited the replication of influenza viruses. The mechanism appears to involve interaction with viral proteins essential for replication .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound disrupts signaling pathways involved in cell growth and survival.

- Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in cancer cells.

- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of several naphthalene derivatives against MCF-7 cells, revealing that compounds similar to this compound displayed enhanced activity compared to traditional chemotherapeutics .

Antiviral Efficacy

In another study focused on respiratory viruses, derivatives were tested for their ability to inhibit viral replication in human lung carcinoma cells (A549). Results indicated that these compounds reduced viral yield significantly and inhibited NA activity at low concentrations .

Properties

CAS No. |

88928-59-0 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl) acetate |

InChI |

InChI=1S/C14H14O4/c1-8(15)10-3-4-11-12(7-10)13(17)5-6-14(11)18-9(2)16/h5-7,17H,3-4H2,1-2H3 |

InChI Key |

DPEVMWVRDVXIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.